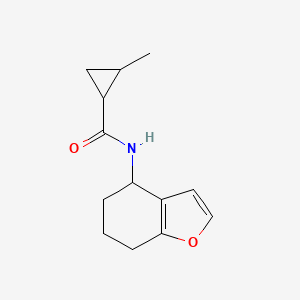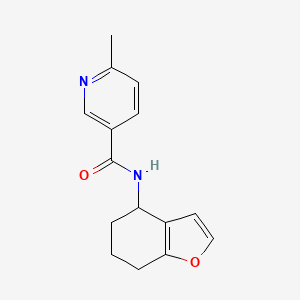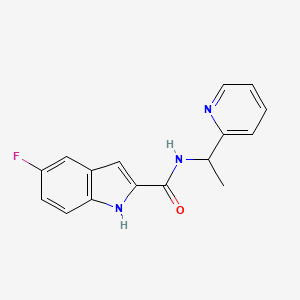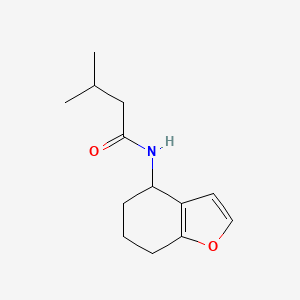
3-methyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide, commonly known as MTB, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MTB belongs to the family of benzofuran derivatives and has been found to possess various pharmacological properties, including anti-inflammatory, anti-cancer, and anti-oxidant activities.
Mecanismo De Acción
The exact mechanism of action of MTB is not fully understood. However, it has been proposed that MTB exerts its pharmacological effects by modulating various signaling pathways in the body. For example, MTB has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer. MTB has also been shown to activate the Nrf2 signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
MTB has been found to exert various biochemical and physiological effects in the body. For example, MTB has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. MTB has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth. Additionally, MTB has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, in animal models of oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTB has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. MTB is also stable and can be stored for long periods without degradation. However, MTB has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in some animal models. Additionally, the exact mechanism of action of MTB is not fully understood, which can make it challenging to design experiments to study its pharmacological effects.
Direcciones Futuras
MTB has shown promising results in preclinical studies for its potential therapeutic applications. However, further research is needed to fully understand its pharmacological effects and to determine its safety and efficacy in humans. Some future directions for research on MTB include:
1. Investigating the effects of MTB on other signaling pathways involved in inflammation and cancer.
2. Studying the effects of MTB on different types of cancer cells.
3. Examining the safety and efficacy of MTB in human clinical trials.
4. Developing new formulations of MTB to improve its solubility and bioavailability.
5. Investigating the potential of MTB as a combination therapy with other anti-cancer drugs.
In conclusion, MTB is a synthetic compound that has shown promising results for its potential therapeutic applications. It possesses anti-inflammatory, anti-cancer, and anti-oxidant properties and has been studied extensively in animal models. However, further research is needed to fully understand its pharmacological effects and to determine its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of MTB involves the reaction of 3-methylbutanoic acid with 4,5,6,7-tetrahydro-1-benzofuran-4-carboxylic acid chloride in the presence of a suitable base. The resulting product is then treated with ammonia to yield MTB. The synthesis of MTB has been optimized to ensure high yield and purity of the compound.
Aplicaciones Científicas De Investigación
MTB has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties and has been shown to reduce inflammation in various animal models. MTB has also been found to possess anti-cancer properties and has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, MTB has been found to possess anti-oxidant properties and has been shown to protect against oxidative stress-induced damage.
Propiedades
IUPAC Name |
3-methyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-9(2)8-13(15)14-11-4-3-5-12-10(11)6-7-16-12/h6-7,9,11H,3-5,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVMHUMCUWUUFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1CCCC2=C1C=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-Fluorophenyl)morpholin-4-yl]-2-methylbutan-1-one](/img/structure/B7494210.png)
![1-[2-(4-Fluorophenyl)morpholin-4-yl]-3,3-dimethylbutan-1-one](/img/structure/B7494216.png)
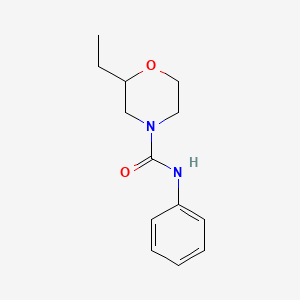
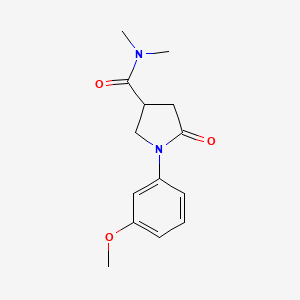
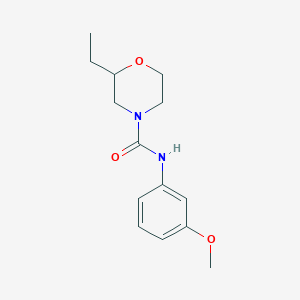
![2-ethyl-N-[(4-methylphenyl)methyl]morpholine-4-carboxamide](/img/structure/B7494247.png)
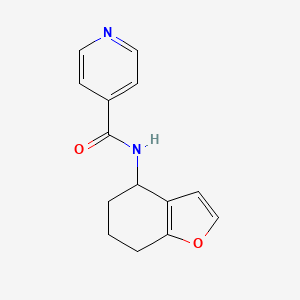
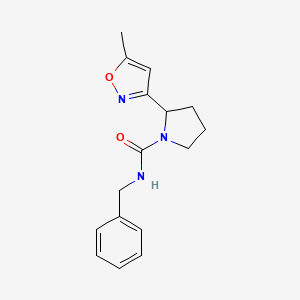
![1-(3-Methylphenyl)-3-[1-(oxolan-2-yl)ethyl]urea](/img/structure/B7494267.png)
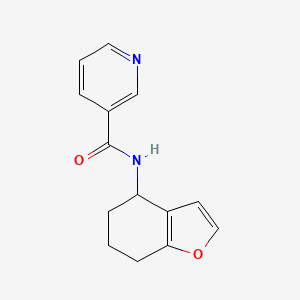
![2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7494296.png)
